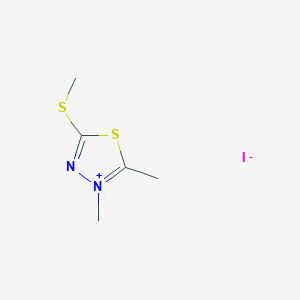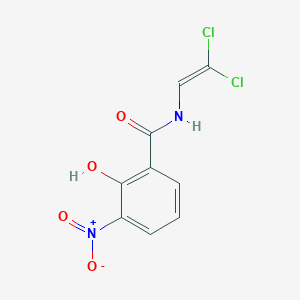
N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound known for its unique properties and applications in various fields of research. This compound is characterized by the presence of dichloroethenyl, hydroxy, and nitro functional groups attached to a benzamide core. Its structure and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide typically involves the reaction of 2-hydroxy-3-nitrobenzoic acid with 2,2-dichloroethenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-nitrobenzaldehyde.
Reduction: Formation of N-(2,2-Dichloroethenyl)-2-hydroxy-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloroethenyl group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
Uniqueness
N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group provides reactivity that is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62513-84-2 |
|---|---|
Molecular Formula |
C9H6Cl2N2O4 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C9H6Cl2N2O4/c10-7(11)4-12-9(15)5-2-1-3-6(8(5)14)13(16)17/h1-4,14H,(H,12,15) |
InChI Key |
NZLMUQOTZASVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14521898.png)
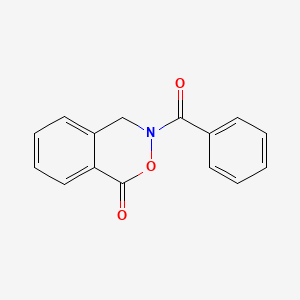

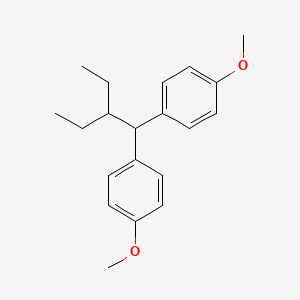
![Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14521916.png)
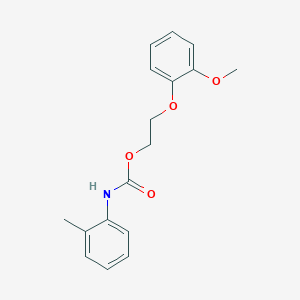
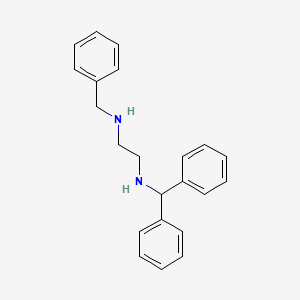
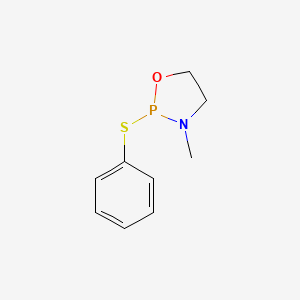
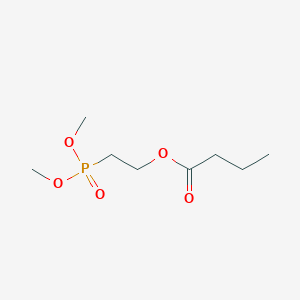
![3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521953.png)
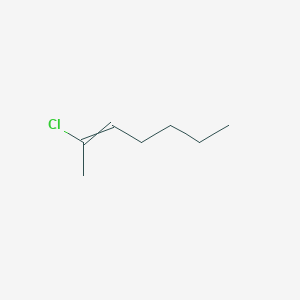
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid](/img/structure/B14521965.png)

